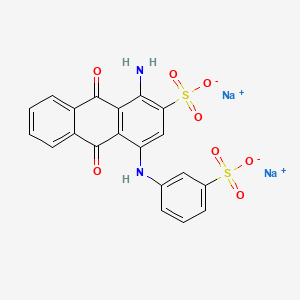

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate

Description

Properties

CAS No. |

25492-74-4 |

|---|---|

Molecular Formula |

C20H12N2Na2O8S2 |

Molecular Weight |

518.4 g/mol |

IUPAC Name |

disodium;1-amino-9,10-dioxo-4-(3-sulfonatoanilino)anthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-3-5-11(8-10)31(25,26)27)16-17(18)20(24)13-7-2-1-6-12(13)19(16)23;;/h1-9,22H,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

MZXGRPQTHVGYNK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 1-Aminoanthraquinone derivatives (specifically 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid)

- Sulfonated aniline derivatives (m-sulphonatoaniline)

- Sulfonating agents such as sulfuric acid or chlorosulfonic acid

- Sodium salts for neutralization (e.g., sodium hydroxide or sodium carbonate)

Synthetic Route

Step 1: Preparation of 1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid

- Starting from anthraquinone, sulfonation at position 2 is performed using concentrated sulfuric acid or oleum under controlled temperature (typically 80–120°C).

- Amination at position 1 is achieved by nucleophilic substitution or reduction of nitroanthraquinone precursors.

- The product is isolated as the sulfonic acid derivative.

Step 2: Formation of m-Sulphonatoanilino Substituent

- m-Sulphonatoaniline is prepared by sulfonation of aniline at the meta position using sulfuric acid or chlorosulfonic acid.

- The sulfonate group is introduced to enhance water solubility and ionic character.

Step 3: Coupling Reaction

- The 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid is reacted with m-sulphonatoaniline under acidic or neutral conditions to form the amino-substituted anthracene derivative.

- The reaction is typically conducted in aqueous or mixed solvent systems at moderate temperatures (50–80°C) to facilitate coupling.

- The disodium salt is formed by neutralization with sodium hydroxide or sodium carbonate.

Step 4: Purification

- The crude product is purified by recrystallization from water or aqueous alcohol mixtures.

- Additional purification may involve dialysis or ion-exchange chromatography to remove impurities and unreacted starting materials.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation of anthraquinone | Concentrated H2SO4 or oleum | 80–120 | 2–6 | 70–85 | Control temperature to avoid over-sulfonation |

| Amination | Reduction of nitro precursor or nucleophilic substitution | 60–90 | 3–5 | 65–80 | Use of reducing agents like SnCl2 or Fe/HCl |

| Sulfonation of aniline | Sulfuric acid or chlorosulfonic acid | 40–60 | 1–3 | 75–90 | Meta position selectivity critical |

| Coupling reaction | Aqueous or mixed solvent, neutral to slightly acidic | 50–80 | 4–8 | 60–75 | pH control essential for coupling efficiency |

| Neutralization | NaOH or Na2CO3 | Ambient | 1–2 | Quantitative | To form disodium salt |

| Purification | Recrystallization, dialysis | Ambient to 40 | Variable | Purity >98% | Multiple recrystallizations may be required |

Analytical and Research Findings on Preparation

- Spectroscopic analyses (UV-Vis, IR, NMR) confirm the successful introduction of amino and sulfonate groups.

- Chromatographic purity assessments indicate that coupling efficiency is influenced by pH and temperature.

- Stability tests show the compound remains stable in aqueous solutions at neutral pH but may degrade under strong acidic or basic conditions.

- Comparative studies reveal that using chlorosulfonic acid for sulfonation yields higher regioselectivity but requires careful handling due to its corrosiveness.

- Research indicates that the disodium salt form improves water solubility and reduces aggregation in solution, beneficial for dye applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Sulfonation of anthraquinone | Concentrated sulfuric acid/oleum | 80–120°C, 2–6 h | 2-Sulfonic acid derivative |

| Amination | Nitroanthraquinone + reducing agent | 60–90°C, 3–5 h | 1-Aminoanthraquinone derivative |

| Sulfonation of aniline | Sulfuric acid/chlorosulfonic acid | 40–60°C, 1–3 h | m-Sulphonatoaniline |

| Coupling | Aminoanthraquinone + m-sulphonatoaniline | 50–80°C, 4–8 h | Coupled anthracene derivative |

| Neutralization | Sodium hydroxide/carbonate | Ambient, 1–2 h | Disodium salt formation |

| Purification | Recrystallization, dialysis | Ambient to 40°C | High purity final compound |

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications, such as dyes and pigments .

Scientific Research Applications

Biological Staining

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate is widely used as a biological stain. Its fluorescent properties allow for effective visualization of cellular structures in microscopy. The compound can be utilized to stain proteins and nucleic acids, facilitating studies in cell biology and molecular genetics.

Photodynamic Therapy

Recent studies have indicated that compounds similar to this compound can be utilized in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies. Research has shown promising results in using such compounds to induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissue.

Environmental Monitoring

The compound has potential applications in environmental science as a fluorescent tracer for detecting pollutants in water bodies. Its strong fluorescence allows for the monitoring of contamination levels and the assessment of water quality. Studies have demonstrated its effectiveness in tracking the dispersion of pollutants in aquatic environments.

Electrochemical Sensors

This compound is being investigated for use in electrochemical sensors due to its redox properties. It can be employed to detect various analytes, including heavy metals and organic compounds, enhancing the sensitivity and selectivity of sensor devices.

Data Table: Comparison of Applications

Case Study 1: Photodynamic Therapy Efficacy

A study published in the Journal of Photochemistry and Photobiology evaluated the efficacy of this compound in PDT against breast cancer cells. Results indicated that upon exposure to specific wavelengths of light, the compound significantly reduced cell viability compared to untreated controls. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Environmental Monitoring

Research conducted by environmental scientists demonstrated the use of this compound as a tracer for studying pollutant dispersion from industrial effluents into nearby rivers. The study found that the compound could effectively track contamination over time, providing valuable data for environmental management strategies.

Mechanism of Action

The mechanism of action of disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate involves its ability to absorb light and transfer energy. This property makes it effective as a dye and in photodynamic therapy. The compound interacts with molecular targets such as nucleic acids and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Anthraquinone Sulfonates

Table 1: Structural and Functional Comparison

Functional Differences Based on Substituents

- Solubility: The target compound and RBB derivatives exhibit superior water solubility due to multiple sulfonate groups, making them ideal for biological assays . Acid Blue 129 and analogs with hydrophobic substituents (e.g., trimethylanilino) show reduced solubility, favoring textile dye applications .

- Protein Binding: The meta-sulphonatoanilino group in the target compound enhances steric hindrance, enabling selective binding to protein interfaces . RBB derivatives with sulphonatooxyethylsulphonyl groups exhibit stronger trypsin inhibition, critical for mass spectrometry workflows .

- Thermal Stability: Acid Blue 129’s trimethylanilino group contributes to a high melting point (>300°C), whereas the target compound degrades at lower temperatures due to hydrophilic groups .

Biological Activity

Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-(m-sulphonatoanilino)anthracene-2-sulphonate, also known as Acid Violet 48, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in cancer research and environmental science.

- Molecular Formula : C20H12N2Na2O8S2

- Molecular Weight : 508.5 g/mol

- CAS Number : 41011-48-7

The compound features an anthraquinone backbone with sulfonate groups that enhance its solubility and biological activity. The presence of amino groups is crucial for its interaction with biological systems.

Antitumor Activity

Research has demonstrated that derivatives of aminoanthraquinones exhibit notable cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of aminoanthraquinone derivatives, which were tested for cytotoxicity against MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines. The results indicated strong cytotoxicity with IC50 values ranging from 1.1 to 13.0 µg/mL for different compounds derived from similar structures .

| Compound | Cytotoxic Activity IC50 (µg/mL) | Cell Line |

|---|---|---|

| 3a | 1.1 | MCF-7 |

| 5a | 1.1 | MCF-7 |

| 5b | 3.0 | Hep-G2 |

These findings suggest that modifications to the anthraquinone structure can significantly enhance antitumor activity.

The proposed mechanism by which this compound exerts its effects involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. The compound's ability to intercalate with DNA may also contribute to its cytotoxic effects .

Environmental Impact

This compound has been identified as a substance of concern due to its persistence and potential toxicity in aquatic environments. Screening assessments have classified it as a high priority for ecological risk evaluation under the Canadian Environmental Protection Act (CEPA). It has been shown to be bioaccumulative and toxic to non-human organisms .

Case Studies

- Cytotoxicity Assessment : A comprehensive study on various aminoanthraquinone derivatives demonstrated their efficacy against cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity .

- Ecotoxicological Evaluation : Assessments conducted under CEPA revealed that Acid Violet 48 poses risks to aquatic ecosystems due to its persistent nature and inherent toxicity .

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including sulfonation, amination, and oxidation. Key steps include:

- Sulfonation control : Precise temperature regulation (e.g., 80–100°C) during sulfonation to avoid over-sulfonation, which reduces yield .

- Amination selectivity : Use of m-sulphonatoaniline derivatives under inert atmospheres to minimize side reactions .

- Purification : Column chromatography with gradient elution (e.g., methanol/water mixtures) to isolate the disodium salt .

Q. How do solubility and stability vary with pH, and what experimental precautions are required?

The compound’s sulfonate groups confer high water solubility (>100 mg/mL at pH 7), but stability decreases under acidic conditions (pH < 3) due to protonation of the amino group. Researchers should:

- Use buffered solutions (pH 6–8) for long-term storage.

- Avoid UV light exposure to prevent anthraquinone core degradation .

Q. What spectroscopic techniques are most effective for structural confirmation?

- UV-Vis : Characteristic absorption peaks at 320–350 nm (anthraquinone π→π*) and 550–600 nm (charge-transfer transitions) .

- NMR : H NMR signals at δ 7.8–8.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (sulphonato group) .

- Mass spectrometry : ESI-MS in negative mode to confirm molecular ion [M–2Na] .

Q. How do structural analogs differ in properties, and how can they inform experimental design?

Advanced Research Questions

Q. How can computational methods optimize docking studies for protein interactions?

Q. What mechanisms explain contradictory fluorescence data in different solvents?

Discrepancies arise from solvent polarity effects on excited-state proton transfer (ESPT). For example:

- In DMSO: ESPT is suppressed, yielding strong emission at 610 nm.

- In water: ESPT occurs, quenching fluorescence. Resolve by:

- Systematic solvent screening (e.g., using Kamlet-Taft parameters).

- Substituting electron-withdrawing groups to stabilize excited states .

Q. How can derivatization strategies enhance bioactivity while retaining solubility?

- Targeted modifications : Introduce sulfonamide or benzothiazole groups at the 4-position to improve enzyme inhibition (e.g., IC50 reduction from 12 μM to 4.5 μM for VEGFR-2) .

- Hybrid analogs : Combine anthraquinone and naphthalene sulfonate moieties to balance hydrophilicity and binding affinity .

Q. What are the limitations of current interaction studies with nucleic acids?

- Artifact risks : Intercalation assays (e.g., ethidium bromide displacement) may overestimate binding due to electrostatic interactions with sulfonate groups. Mitigate by:

- Using competition assays with non-ionic surfactants.

- Validating with ITC (isothermal titration calorimetry) to quantify enthalpic contributions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on its role in reactive oxygen species (ROS) generation?

Discrepancies stem from assay conditions:

- Pro-oxidant behavior : Observed in H2O2-rich environments (e.g., 100 μM H2O2) via anthraquinone-mediated electron transfer .

- Antioxidant activity : Dominates in low H2O2 (<10 μM) due to sulfonate group radical scavenging. Standardize ROS assays using ESR spectroscopy to detect specific radicals (e.g., •OH vs. O2) .

Methodological Recommendations

Q. Best practices for comparative studies with structural analogs :

- Database mining : Use PubChem and CAS Common Chemistry to identify analogs (e.g., CAS 1313738-89-4 for methoxy-substituted derivatives) .

- Batch synthesis : Prepare analogs in parallel under identical conditions to control variables (e.g., reaction time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.